molecular formula C4H7F2NO B2943945 3-(Difluoromethyl)oxetan-3-amine CAS No. 1779926-68-9

3-(Difluoromethyl)oxetan-3-amine

Cat. No.: B2943945
CAS No.: 1779926-68-9
M. Wt: 123.103
InChI Key: YKHSRUKDCLHZSS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)oxetan-3-amine: is a chemical compound with the molecular formula C4H7F2NO . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a difluoromethyl group attached to the nitrogen atom.

Mechanism of Action

Target of Action

It is known that this compound is a medical intermediate , suggesting that it may be used to synthesize other compounds that interact with specific biological targets.

Mode of Action

Oxetanes, which include 3-(difluoromethyl)oxetan-3-amine, are known for their high reaction activity due to strong alkalinity, namely strong nucleophilicity . They can easily open a ring to generate cationic activity . This suggests that this compound may interact with its targets through nucleophilic reactions.

Biochemical Pathways

It has been reported that this compound can be used to prepare inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (pi5p4k), phosphoinositide 3-kinase δ (pi3kδ), and phosphoinositide 3-kinase γ (pi3kγ) . These enzymes play crucial roles in various biochemical pathways, including antibiotic resistance, cellular signaling, and immune response.

Result of Action

Given its use in the preparation of various enzyme inhibitors , it can be inferred that this compound may contribute to the inhibition of these enzymes, potentially affecting cellular processes such as signal transduction and immune response.

Action Environment

It is known that this compound is slightly soluble in water and air sensitive , suggesting that its stability and efficacy may be affected by factors such as humidity and exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)oxetan-3-amine typically involves the reaction of oxetane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a difluoromethylating agent under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring .

Scientific Research Applications

Chemistry: 3-(Difluoromethyl)oxetan-3-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a bioisostere . The difluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and other biologically active molecules.

Medicine: antiviral and anticancer agents. Its ability to modulate the activity of biological targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings . Its unique properties can improve the performance and durability of these materials.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)oxetan-3-amine
  • 3-(Chloromethyl)oxetan-3-amine
  • 3-(Bromomethyl)oxetan-3-amine

Comparison: Compared to its analogs, 3-(Difluoromethyl)oxetan-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more stable and less reactive than its trifluoromethyl counterpart, while still retaining the ability to form strong hydrogen bonds. The difluoromethyl group also enhances the compound’s lipophilicity, which can improve its bioavailability and membrane permeability .

Properties

IUPAC Name

3-(difluoromethyl)oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHSRUKDCLHZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779926-68-9
Record name 3-(difluoromethyl)oxetan-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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